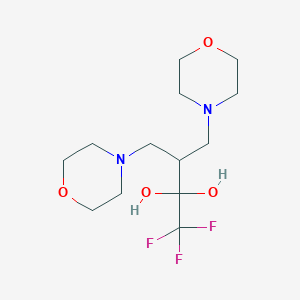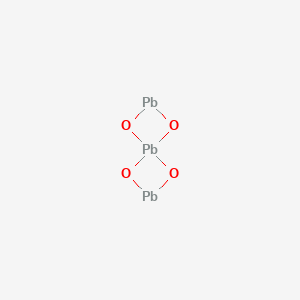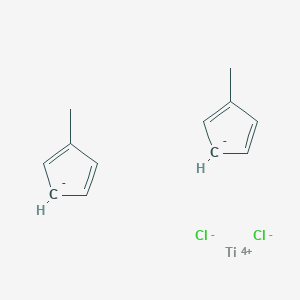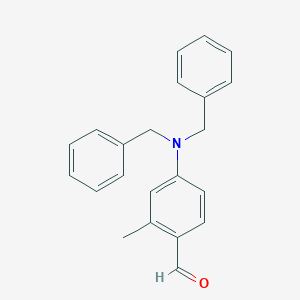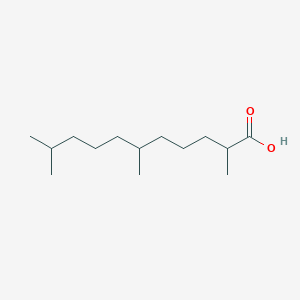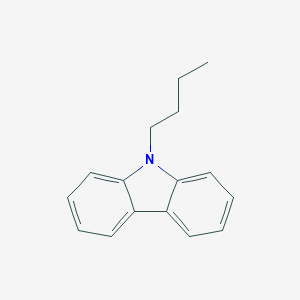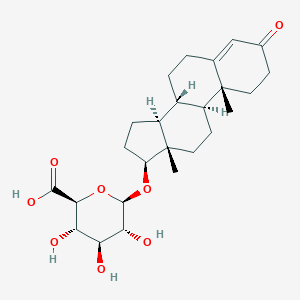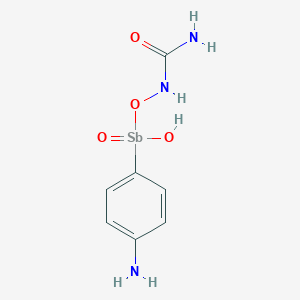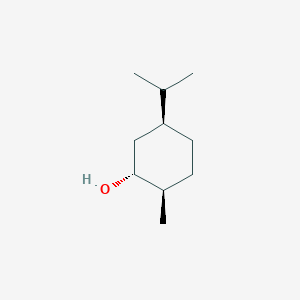
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol, commonly known as carvomenthol, is a natural terpene alcohol found in many essential oils. It is widely used in the fragrance and flavor industry due to its minty aroma and cooling sensation. In recent years, carvomenthol has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of carvomenthol is not fully understood. However, it is believed to interact with various receptors in the body, including the TRPM8 receptor, which is responsible for the cooling sensation associated with menthol. Carvomenthol has also been found to have an effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Effets Biochimiques Et Physiologiques
Carvomenthol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have an effect on the immune system, increasing the production of cytokines, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Carvomenthol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and is readily available. It is also relatively safe and non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of carvomenthol is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on carvomenthol. One area of interest is its potential use in the treatment of respiratory disorders such as asthma and COPD. Another area of research is its potential use as a natural pesticide in agriculture. Additionally, carvomenthol has been studied for its potential use in the food industry as a natural preservative and flavor enhancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of carvomenthol.
In conclusion, carvomenthol is a natural terpene alcohol with potential therapeutic applications in various fields. Its synthesis methods are diverse and it has been studied for its effects on the immune system, inflammation, and respiratory disorders. Further research is needed to fully understand its mechanisms of action and potential applications in medicine, agriculture, and food science.
Méthodes De Synthèse
Carvomenthol can be synthesized through various methods, including the reduction of carvone, a natural compound found in essential oils such as spearmint and caraway. The reduction can be achieved through catalytic hydrogenation or using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Carvomenthol has been studied for its potential therapeutic applications in various fields, including medicine, agriculture, and food science. In medicine, carvomenthol has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
Numéro CAS |
1126-39-2 |
|---|---|
Nom du produit |
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(1R,2R,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
Clé InChI |
ULJXKUJMXIVDOY-KXUCPTDWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C[C@H]1O)C(C)C |
SMILES |
CC1CCC(CC1O)C(C)C |
SMILES canonique |
CC1CCC(CC1O)C(C)C |
Synonymes |
(1R)-(-)-Isocarvomenthol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




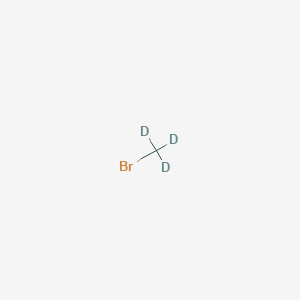
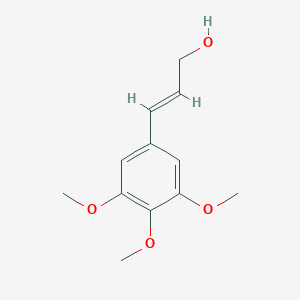
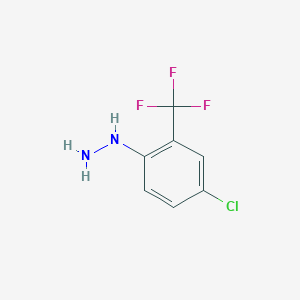
![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
